Superior Renal Mercury Elimination: DMPS Outperforms DMSA by Reducing Extra-Renal Mercury Burden in Preclinical Direct Comparison
In a direct head-to-head study in rats, DMPS (as sodium salt) was more effective than DMSA at equimolar doses (100 mg/kg i.p.) in reducing renal mercury burden after inorganic mercury exposure (0.5 μmol/kg HgCl₂ i.v.). DMPS, but not DMSA, also significantly decreased mercury content in liver and in the cellular fraction of blood. Both agents increased urinary mercury excretion, but DMPS produced additional extrarenal clearance that DMSA did not achieve [1]. While this study used Na-DMPS, the DMPS dithiol moiety is the active chelating species; the ammonium salt delivers the identical pharmacophore with a different counterion.
| Evidence Dimension | Renal mercury burden reduction and extrarenal mercury mobilization |
|---|---|
| Target Compound Data | DMPS (sodium salt, 100 mg/kg i.p.): Significant reduction in renal mercury concentration and burden; significant decrease in hepatic and blood cellular mercury content (quantified in full text, abstract confirms statistical significance) |
| Comparator Or Baseline | DMSA (100 mg/kg i.p.): Significant reduction in renal mercury concentration and burden; no significant decrease in hepatic or blood cellular mercury content |
| Quantified Difference | DMPS reduced mercury in liver and blood cellular fraction; DMSA did not. Both reduced renal mercury burden but DMPS was more effective (treatment × agent interaction significant per abstract). |
| Conditions | Male Sprague-Dawley rats (normal and uninephrectomized), 0.5 μmol/kg HgCl₂ i.v., chelator administered 24 and 30 h post-Hg, sacrifice at 48 h post-Hg. |
Why This Matters
For procurement decisions involving mercury detoxification research or therapeutic development, DMPS-based compounds (including NH₄-DMPS) offer superior whole-body mercury clearance compared to DMSA, which may translate to better outcomes in systemic mercury poisoning models.
- [1] Zalups, R. K. (1993). Influence of 2,3-dimercaptopropane-1-sulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the renal disposition of mercury in normal and uninephrectomized rats exposed to inorganic mercury. Journal of Pharmacology and Experimental Therapeutics, 267(2), 791-800. PMID: 8246154. View Source
